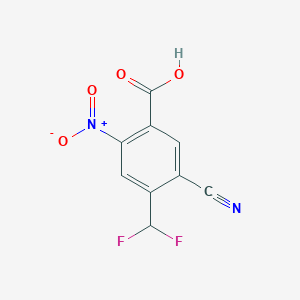
5-Cyano-4-(difluoromethyl)-2-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyano-4-(difluoromethyl)-2-nitrobenzoic acid is an organic compound with a complex structure that includes cyano, difluoromethyl, and nitro functional groups
Preparation Methods
The synthesis of 5-Cyano-4-(difluoromethyl)-2-nitrobenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the nitration of a suitable benzoic acid derivative, followed by the introduction of cyano and difluoromethyl groups through various organic transformations. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.
Chemical Reactions Analysis
5-Cyano-4-(difluoromethyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Cyano-4-(difluoromethyl)-2-nitrobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Cyano-4-(difluoromethyl)-2-nitrobenzoic acid involves its interaction with specific molecular targets. The cyano and nitro groups can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The difluoromethyl group can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar compounds to 5-Cyano-4-(difluoromethyl)-2-nitrobenzoic acid include:
4-Cyano-2-nitrobenzoic acid: Lacks the difluoromethyl group.
5-Cyano-4-methyl-2-nitrobenzoic acid: Contains a methyl group instead of a difluoromethyl group.
5-Cyano-4-(trifluoromethyl)-2-nitrobenzoic acid: Contains a trifluoromethyl group instead of a difluoromethyl group
Biological Activity
5-Cyano-4-(difluoromethyl)-2-nitrobenzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features a unique structure characterized by multiple functional groups, including a cyano group, difluoromethyl group, and nitro group. These groups contribute to its reactivity and biological activity. The general formula can be represented as:
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can alter metabolic pathways and cellular functions.
- Reactive Intermediates : The nitro group can undergo bioreduction, generating reactive intermediates that interact with cellular components, leading to cytotoxic effects.
- Receptor Modulation : It may also interact with specific receptors, influencing signal transduction pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.
- Anticancer Properties : Preliminary studies indicate that this compound may have cytotoxic effects on cancer cell lines, making it a candidate for further investigation in cancer therapy.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been observed in vitro.
Case Studies and Experimental Data
-
Antimicrobial Efficacy :
- In vitro studies evaluated the compound against Staphylococcus aureus and Escherichia coli, showing significant inhibition at certain concentrations (Table 1).
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL -
Cytotoxicity in Cancer Cells :
- A study conducted on breast cancer cell lines showed that the compound induced apoptosis at concentrations above 50 µM, with IC50 values indicating moderate potency (Table 2).
Cell Line IC50 (µM) MCF-7 45 MDA-MB-231 55 -
Anti-inflammatory Activity :
- Inflammation models demonstrated that treatment with the compound reduced pro-inflammatory cytokine levels significantly compared to control groups.
Properties
Molecular Formula |
C9H4F2N2O4 |
|---|---|
Molecular Weight |
242.14 g/mol |
IUPAC Name |
5-cyano-4-(difluoromethyl)-2-nitrobenzoic acid |
InChI |
InChI=1S/C9H4F2N2O4/c10-8(11)5-2-7(13(16)17)6(9(14)15)1-4(5)3-12/h1-2,8H,(H,14,15) |
InChI Key |
YUUQMLQUWYMQGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1C(=O)O)[N+](=O)[O-])C(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















